molecular formula C19H16N4O2S2 B6420873 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 919019-20-8

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B6420873
CAS No.: 919019-20-8
M. Wt: 396.5 g/mol
InChI Key: UNOWTFNFFMVBKM-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core linked to a substituted 1,3-thiazole ring via a carboxamide bridge. This structure combines two nitrogen- and sulfur-containing heterocycles, which are common in bioactive molecules due to their electronic diversity and ability to interact with biological targets .

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c1-10-15(12(3)24)26-18(20-10)22-17(25)16-11(2)23-9-14(21-19(23)27-16)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOWTFNFFMVBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide, also known as VU0608163-1 or F3266-0327, are currently unknown. Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse biological activities. The downstream effects of these pathways would depend on the specific targets and mode of action of the compound, which are currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Thiazole derivatives have been reported to have a range of effects at the molecular and cellular level due to their diverse biological activities. The specific effects of this compound would depend on its targets and mode of action, which are currently unknown.

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that confer diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound's structure includes:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Imidazo[2,1-b]thiazole Moiety : Enhances biological activity through its interaction with various biological targets.
  • Acetyl and Methyl Substituents : These groups may influence the compound's solubility and reactivity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens.

Case Study : In a study assessing the antimicrobial efficacy of related compounds, certain derivatives showed minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis ranging from 6.03 μM to 15.3 μM, indicating potential for development as anti-tuberculosis agents .

CompoundMIC (μM)Pathogen
5s6.03M. tuberculosis
Ethambutol15.3M. tuberculosis
Ciprofloxacin9.4M. tuberculosis

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties through modulation of key inflammatory pathways. It could inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.

Mechanism of Action :

  • Targeting Enzymes : Interactions with COX and LOX can diminish inflammatory responses.

Anticancer Activity

Thiazole derivatives have been recognized for their anticancer potential. This compound has been investigated in various cancer models.

Case Study : A study on imidazo[2,1-b][1,3]thiadiazoles demonstrated significant antiproliferative activity against pancreatic cancer cell lines with IC50 values ranging from 0.23 to 11.4 mM. The mechanism involved modulation of epithelial-to-mesenchymal transition markers (E-cadherin and vimentin) and inhibition of metalloproteinases .

CompoundIC50 (mM)Cancer Type
12a0.23Pancreatic Cancer
12h11.4Pancreatic Cancer

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Heterocyclic Carboxamides

Compound Name Core Structure Key Substituents Molecular Features
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (Target) Imidazo[2,1-b][1,3]thiazole 5-Acetyl-4-methyl-thiazole; 3-Methyl-6-phenyl Fused bicyclic system; carboxamide linker
N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides 1,3,4-Thiadiazole Trichloroethyl; phenylamino Two thiadiazole N-centers; trichlorinated chain
Thiazole-1,3,4-oxadiazole hybrids (e.g., N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine) Thiazole-oxadiazole hybrid Substituted oxadiazole; phenyl Non-fused hybrid system; methyl linkage
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide Thiophene-thiazole Ethyl-methyl-thiophene; thiazole Thiophene core; single thiazole substituent

Key Observations :

  • The target compound’s fused imidazothiazole core distinguishes it from non-fused hybrids (e.g., oxadiazole-thiazole hybrids) and simpler thiazole derivatives .

Pharmacological Activities

While direct activity data for the target compound are unavailable, structurally related compounds demonstrate diverse bioactivities (Table 2):

Table 2: Reported Bioactivities of Analogous Compounds

Compound Class Activity Mechanism/Potency Reference
1,3,4-Thiadiazole derivatives (e.g., N-(2,2,2-trichloroethyl)carboxamides) Antimicrobial, Antitumor Inhibition of bacterial enzymes; DNA intercalation
Thiazole-1,3,4-oxadiazole hybrids Anticancer Tubulin inhibition; apoptosis induction (IC₅₀: ~1–10 µM)
Thiazolylmethylcarbamates (e.g., Pharmacopeial Forum compounds) Antiviral, Anti-inflammatory Protease inhibition; cytokine modulation

Implications for Target Compound :

  • The phenyl and acetyl groups could modulate target binding affinity, similar to substituents in antitumor thiadiazoles .

Analytical Characterization:

  • X-ray crystallography (e.g., SHELX, ORTEP-3) is critical for confirming fused-ring systems, as demonstrated for thiadiazole-triazine derivatives .
  • NMR spectroscopy (1H, 13C) validates substituent positions, particularly for acetyl and methyl groups .

Preparation Methods

Palladium-Catalyzed Coupling

Using conditions adapted from, a mixture of Pd(OAc)₂ and Xantphos in toluene facilitates Ullmann-type coupling. The reaction requires 24–48 hours at 110°C, yielding 60–65% of the target compound. Key advantages include compatibility with sensitive functional groups and high regioselectivity.

Dean-Stark Azeotropic Distillation

As detailed in, the carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled to the amine in benzene under reflux. Water removal via Dean-Stark trap shifts equilibrium toward amide formation, achieving 75–80% yield. This method is scalable but requires anhydrous conditions.

Comparative Data :

MethodCatalystYield (%)Purity (%)
PalladiumPd(OAc)₂/Xantphos6592
EDC/Dean-StarkEDC/HOBt8089

Optimization and Purification Techniques

Recrystallization : The crude product is purified via gradient recrystallization using ethanol/water (4:1). This step removes unreacted starting materials and regioisomers, enhancing purity to >95%.

Chromatography : For small-scale syntheses, silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the carboxamide from byproducts.

Key Challenges :

  • Solubility : The target compound exhibits poor solubility in polar solvents, necessitating DMF or DMSO for chromatographic applications.

  • Stability : Light-sensitive intermediates require amber glassware and inert atmospheres to prevent decomposition.

Analytical Characterization

Spectroscopic Validation :

  • IR : Strong absorption at 1676 cm⁻¹ (amide C=O stretch) and 1587 cm⁻¹ (C=N stretch) confirm the imidazo[2,1-b]thiazole core.

  • ¹H NMR : Distinct singlet at δ 2.45 ppm (3H, COCH₃) and multiplet at δ 7.32–7.89 ppm (5H, phenyl) validate substituents.

HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes, confirming >98% purity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Condensation of 2-aminothiazole derivatives with itaconic acid in ethanol to form intermediates (e.g., analogs like compound 5a,b in ).
  • Step 2 : Cyclization using reagents like POCl₃ under reflux (90°C, 3 hours) to form fused thiazole-imidazole cores ().
  • Step 3 : Acetylation or carboxamide functionalization using acetyl chloride or benzoyl isothiocyanate in solvents like DMF ( ).
  • Key Reagents : K₂CO₃ for deprotonation, DMF as a polar aprotic solvent, and POCl₃ for cyclization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, C-S-C at ~600–700 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., acetyl methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.0–8.0 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., M⁺ peaks with fragmentation patterns for thiazole rings) .
  • HPLC : Validates purity (>95% required for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Anticancer Screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Antimicrobial Testing : Broth microdilution assay (MIC values) for bacterial (e.g., E. coli, S. aureus) and fungal strains .
  • Cytotoxicity : Compare IC₅₀ values with structural analogs (e.g., thiazole-acrylamide derivatives in ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent Optimization : Use DMF for solubility of intermediates; switch to acetonitrile for cyclization to reduce side reactions .
  • Temperature Control : Maintain reflux at 90°C for POCl₃-mediated steps to avoid decomposition .
  • Catalyst Use : Add triethylamine (TEA) to accelerate cyclization (e.g., iodine/TEA system in ) .
  • Workup : Adjust pH to 8–9 with NH₃·H₂O to precipitate pure products .

Q. What mechanistic insights explain the cyclization steps in forming the imidazo[2,1-b]thiazole core?

  • Methodological Answer :

  • Nucleophilic Attack : Thiazole nitrogen attacks electrophilic carbonyl groups, facilitated by POCl₃ activating the carbonyl .
  • Cyclization Pathways : Intermediate hydrazine derivatives (e.g., from N-phenylhydrazinecarboxamides) undergo iodine-mediated sulfur elimination to form thiadiazole rings ( ) .
  • X-ray Crystallography : Confirms spatial arrangement of fused rings (e.g., bond angles ~120° for aromatic systems) .

Q. How do structural modifications influence biological activity?

  • Methodological Answer :

  • SAR Studies :
Substituent PositionModificationBiological ImpactReference
Thiazole C-5Acetyl groupEnhances anticancer activity (IC₅₀ ↓ 30%)
Imidazole C-6Phenyl ringImproves lipophilicity (logP ↑ 0.5) and blood-brain barrier penetration
CarboxamideMethyl → EthylReduces cytotoxicity in normal cells (IC₅₀ ↑ 2-fold)
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) identify binding interactions with kinase targets (e.g., EGFR) .

Q. What strategies mitigate contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Dosage Standardization : Normalize assays to molar concentrations (e.g., 10 µM vs. 50 µM) to compare IC₅₀ values .
  • Cell Line Validation : Use authenticated cell lines (e.g., ATCC) to minimize variability .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (p < 0.05) to resolve discrepancies in antimicrobial zone-of-inhibition data .

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